1,2,4,5-Tetrazine-3,6-diamine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4,5-tetrazine derivatives involves multiple steps, including nucleophilic substitution and oxidation reactions. An improved synthesis method for 3,6-diamino-1,2,4,5-tetrazine from triaminoguanidine and 2,4-pentanedione has been developed, achieving an 80% overall yield through a process that includes treatment with nitric oxide or nitrogen dioxide followed by ammonolysis (Coburn et al., 1991). Furthermore, a novel N-oxide high-nitrogen compound, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, was synthesized, showcasing high density and excellent detonation properties (Hao Wei et al., 2015).
Molecular Structure Analysis
The coordination chemistry of 1,2,4,5-tetrazines is characterized by its ability to facilitate electron and charge transfer phenomena, bridge metal centers, and exhibit intense low-energy charge transfer absorptions due to a very low-lying π* orbital localized at the four nitrogen atoms. This structural peculiarity contributes to the electrical conductivity of coordination polymers and the stability of paramagnetic radical intermediates (W. Kaim, 2002).
Chemical Reactions and Properties
1,2,4,5-Tetrazine-3,6-diamine participates in a variety of chemical reactions, including the Diels-Alder reaction, which is utilized in polymer synthesis and the creation of energetic materials. The 'inverse electron-demand' Diels–Alder reaction has been applied for the preparation of bis(1,2,4,5-tetrazines), demonstrating significant applications in designing polymers and energetic compounds (C. Glidewell et al., 1997).
Physical Properties Analysis
The energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles, synthesized from 1,2,4,5-tetrazine building blocks and 3,5-diamino-1,2,4-triazole (DAT), exhibit high thermostability, low toxicity, and insensitivity to impact, friction, and electrostatic discharge. These properties make 1,2,4,5-tetrazine derivatives promising for applications in solid propellants and fire-extinguishing systems (A. Shlomovich et al., 2017).
Chemical Properties Analysis
The chemical properties of 1,2,4,5-tetrazine derivatives are significantly influenced by their molecular structure, which allows for various chemical reactions and the formation of coordination compounds with metals. The electron-accepting characteristics of the tetrazine ring facilitate the formation of complexes with unique physical properties, such as fluorescence and magnetic coupling when the tetrazine bridge is reduced to radical anions, demonstrating their potential in the development of supramolecular materials (O. Stetsiuk et al., 2020).
Scientific Research Applications
Coordination Chemistry
1,2,4,5-Tetrazine and its derivatives are notable for their unique coordination chemistry. They exhibit phenomena such as electron and charge transfer and have the ability to bridge metal centers in various ways. This is attributed to a low-lying π* orbital localized at the nitrogen atoms, which contributes to intense charge transfer absorptions, electrical conductivity of coordination polymers, and stability of paramagnetic radical intermediates. Substituted 1,4-dihydro-1,2,4,5-tetrazines are also used as bridging ligands in supramolecular materials (Kaim, 2002).
Energetic Materials
A series of nitrogen-rich energetic materials (EMs), some with improved sensitivity, thermostability, and very low toxicity, have been synthesized using 1,2,4,5-tetrazine building blocks. These materials show high thermostability, insensitivity to impact, friction, and electrostatic discharge, and low toxicity in human cells and environmental bacteria. They are prospective components in solid propellants and solid-state gas generators for clean fire-extinguishing systems and other civil and defense applications (Shlomovich et al., 2017).
Polymer Synthesis
The ‘inverse electron-demand’ Diels–Alder reaction involving 1,2,4,5-tetrazines plays a significant role in polymer synthesis. The reaction with mono- and di-amines leads to nucleophilic substitution of pyrazolyl substituents, resulting in bis(3-amino-1,2,4,5-tetrazines). These reactions show electronic interactions between the tetrazine rings and amino groups, contributing to the development of new polymers (Glidewell et al., 1997).
Photo- and Electroactive Materials
There has been extensive research on the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Functionalized tetrazines, including aryl(heteroaryl) and arylvinyl derivatives, have been explored for their photoluminescence and application in fluorogenic probes, photosensitive oligomers, and polymer 3,6-dithienyltetrazines (Lipunova et al., 2021).
Luminescence and Electrochemistry
The 1,2,4,5-Tetrazines are known for their unique physico-chemical properties, especially in fluorescence and related optical properties. They are a key focus in research concerning luminescence and electrochemical applications, particularly in materials science (Miomandre & Audebert, 2020).
Bioorthogonal Conjugation
1,2,4,5-Tetrazines are effective dienes for inverse electron demand Diels-Alder cycloaddition reactions, used in bioorthogonal labeling and cell detection applications. Recent studies have optimized tetrazines for biological experiments, revealing their potential in various bioorthogonal applications, including cancer cell labeling (Karver et al., 2011).
Safety And Hazards
Future Directions
The ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been designed and explored with the aim of using it as a linker to construct three-dimensional metal–organic frameworks (MOFs) . The nitration of 1,2,4,5-Tetrazine-3,6-diamine with a HNO3–Ac2O nitration mixture resulted in the formation of a new 3, 6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine derivative .
properties
IUPAC Name |
1,2,4,5-tetrazine-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300631 | |
Record name | 1,2,4,5-Tetrazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrazine-3,6-diamine | |
CAS RN |
19617-90-4 | |
Record name | NSC137937 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Tetrazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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